molecular formula C10H11NO B8691123 3-(3-Hydroxypropynyl)-benzylamine CAS No. 793695-91-7

3-(3-Hydroxypropynyl)-benzylamine

Cat. No.: B8691123
CAS No.: 793695-91-7
M. Wt: 161.20 g/mol
InChI Key: JZQFSQRVZXRYAR-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropynyl)-benzylamine is an organic compound with a unique structure that combines an alkyne functional group with an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropynyl)-benzylamine typically involves the reaction of propargyl alcohol with a suitable aminomethylphenyl derivative. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further functionalization to introduce the aminomethylphenyl group . The reaction conditions often include the use of a base such as sodium hydroxide and a copper catalyst to facilitate the addition reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropynyl)-benzylamine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

3-(3-Hydroxypropynyl)-benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropynyl)-benzylamine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The aminomethylphenyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypropynyl)-benzylamine is unique due to the presence of both an alkyne and an aminomethylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

793695-91-7

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6,8,11H2

InChI Key

JZQFSQRVZXRYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Cuprous iodide (1.06 mg, 0.0056 mmol) was added to a mixture of (PPh3)2PdCl2 (7.84 mg, 0.011 mmol) and 3-iodobenzylamine (262 mg, 1.12 mmol) in dry diethylamine (7 mL) under a nitrogen atmosphere. Then a solution of propargyl alcohol (41.2 μL, 0.73 mmol) in dry diethylamine (3 mL) was added. The resulting solution was stirred at room temperature for 3 h. The solvent was concentrated in vacuo and the residue was partitioned between water (20 mL) and CHCl3 (20 mL). The aqueous phase was separated and extracted with CHCl3 (20 mL×2). The combined organic phases were dried over Na2SO4, filtered and concentrated. The residue was purified by PTLC (chloroform/methanol 9:1) to give 72 (106 mg, 90% yield). 1H NMR (CDCl3, 300 MHz) δ 7.39-7.26 (m, 4H), 4.48 (s, 2H), 3.85 (s, 2H), 1.73 (br s,22H). MS (m/e) (positive FAB) 162.1 (M+H)+.
[Compound]
Name
Cuprous iodide
Quantity
1.06 mg
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reactant
Reaction Step One
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262 mg
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reactant
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7 mL
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solvent
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7.84 mg
Type
catalyst
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Quantity
41.2 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

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